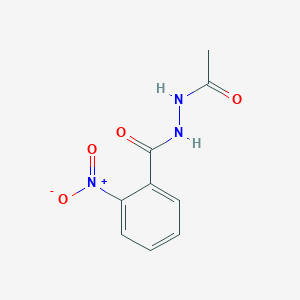

N'-acetyl-2-nitrobenzohydrazide

Description

N'-Acetyl-2-nitrobenzohydrazide (CAS: 96134-73-5) is a nitro-substituted benzohydrazide derivative with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.19 g/mol . Its synthesis involves the reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) to form the corresponding acid chloride, followed by condensation with acethydrazide in dichloromethane (DCM) in the presence of triethylamine . This compound is characterized by a nitro group at the ortho-position of the benzene ring and an acetylated hydrazide moiety, which confers unique electronic and steric properties. Its structural features make it a precursor for synthesizing bioactive hydrazones and heterocyclic compounds .

Properties

IUPAC Name |

N'-acetyl-2-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-4-2-3-5-8(7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMBDRKOOHNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(4-chloro-3-nitrophenyl)methylene]acetohydrazide incorporate heterocyclic moieties (benzothiazole), which improve π-π stacking interactions in molecular docking studies, a feature absent in simpler hydrazides .

Molecular Weight and Complexity :

- This compound has a lower molecular weight (223.19 g/mol) compared to benzimidazole- or benzothiazole-containing derivatives (e.g., 357.36–396.87 g/mol), suggesting differences in solubility and bioavailability .

Challenges and Limitations

- Nitro Group Instability : The ortho-nitro group in this compound may render it susceptible to reduction under acidic or enzymatic conditions, limiting its utility in certain biological assays compared to chloro- or hydroxy-substituted analogs .

- Synthetic Complexity : Benzimidazole- and benzothiazole-containing hydrazides require multi-step syntheses, increasing production costs compared to simpler acetylhydrazides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.